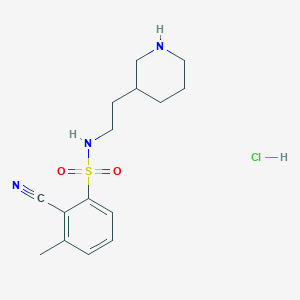![molecular formula C13H11N5O2 B7632555 2-(4,5-dicyanoimidazol-1-yl)-N-[1-(furan-2-yl)ethyl]acetamide](/img/structure/B7632555.png)
2-(4,5-dicyanoimidazol-1-yl)-N-[1-(furan-2-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-dicyanoimidazol-1-yl)-N-[1-(furan-2-yl)ethyl]acetamide, commonly known as DCI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a potent inhibitor of protein kinase R (PKR), which is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Mechanism of Action
DCI exerts its biological effects by inhibiting the activity of 2-(4,5-dicyanoimidazol-1-yl)-N-[1-(furan-2-yl)ethyl]acetamide, which is a key regulator of the innate immune response. This compound is activated in response to viral infections and cellular stress, leading to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which inhibits protein synthesis and activates the unfolded protein response (UPR). DCI inhibits the activation of this compound, leading to the inhibition of eIF2α phosphorylation and UPR activation.
Biochemical and Physiological Effects:
DCI has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, inhibition of viral replication, and neuroprotective effects. DCI has also been shown to modulate the expression of various genes involved in the regulation of cell growth, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
DCI has several advantages for lab experiments, including its high potency, specificity, and low toxicity. However, DCI has some limitations, including its poor solubility in water and its instability in aqueous solutions.
Future Directions
There are several future directions for research on DCI, including the development of more potent and selective 2-(4,5-dicyanoimidazol-1-yl)-N-[1-(furan-2-yl)ethyl]acetamide inhibitors, the investigation of the role of this compound in various diseases, and the evaluation of the therapeutic potential of DCI in clinical trials. Additionally, the development of novel delivery systems for DCI may overcome its poor solubility and stability issues, allowing for more effective use in lab experiments and potential clinical applications.
In conclusion, DCI is a promising compound that has gained significant attention in scientific research due to its unique properties. DCI has potential therapeutic applications in various diseases, including cancer, viral infections, and neurodegenerative disorders. Further research is needed to fully understand the mechanisms of action and potential therapeutic benefits of DCI.
Synthesis Methods
DCI can be synthesized using a two-step process. The first step involves the synthesis of 4,5-dicyanoimidazole, which is achieved by the reaction of cyanogen bromide with imidazole. The second step involves the reaction of 4,5-dicyanoimidazole with N-[1-(furan-2-yl)ethyl]acetamide in the presence of a catalyst, such as triethylamine.
Scientific Research Applications
DCI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurodegenerative disorders. DCI has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DCI has also been shown to inhibit the replication of various viruses, including HIV, influenza, and hepatitis C virus. In addition, DCI has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(4,5-dicyanoimidazol-1-yl)-N-[1-(furan-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-9(12-3-2-4-20-12)17-13(19)7-18-8-16-10(5-14)11(18)6-15/h2-4,8-9H,7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJJSIYZGNWGNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC(=O)CN2C=NC(=C2C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(8-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylbutanamide;hydrochloride](/img/structure/B7632477.png)
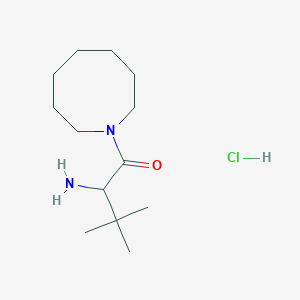
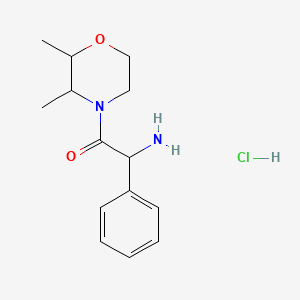
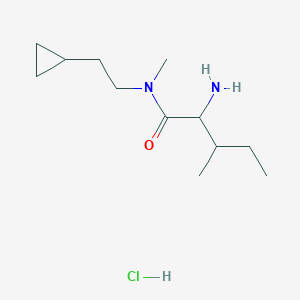
![N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7632515.png)
![N-[4-[[1-(2-chlorophenyl)piperidin-3-yl]amino]cyclohexyl]acetamide](/img/structure/B7632517.png)
![N-[2-(4-fluoro-3-methoxyphenyl)ethyl]-3-methylpiperidine-3-carboxamide](/img/structure/B7632521.png)
![2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide](/img/structure/B7632533.png)
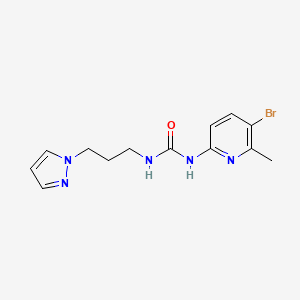
![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(3-hydroxy-4-methylpiperidin-1-yl)ethanone](/img/structure/B7632560.png)
![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[1-(dimethylamino)-2,3-dihydroinden-1-yl]methanone](/img/structure/B7632564.png)
![1-(4-chloro-2-methylphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine](/img/structure/B7632572.png)
![N-[2-[(4-chloro-2-methylphenyl)methylamino]ethyl]-2-methylpropanamide](/img/structure/B7632577.png)
